molecular formula C19H17NO2 B14185367 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- CAS No. 833485-08-8

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-

Cat. No.: B14185367
CAS No.: 833485-08-8
M. Wt: 291.3 g/mol
InChI Key: QNGHVCWFAHFHFV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methyl-1-naphthalenyl group through an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- typically involves a multi-step process. One common method includes the nitration of methyl benzoate followed by reduction to form the corresponding amine. This amine is then reacted with 2-methyl-1-naphthaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For instance, the use of solid acid catalysts such as zirconium or titanium-based catalysts can facilitate the esterification and subsequent reactions required to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For instance, it may inhibit bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

CAS No.

833485-08-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[[(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C19H17NO2/c1-13-6-9-15-4-2-3-5-17(15)18(13)20-12-14-7-10-16(11-8-14)19(21)22/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

QNGHVCWFAHFHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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